molecular formula C13H17NO3S B1662505 (S)-Rasagiline Mesylate CAS No. 202464-88-8

(S)-Rasagiline Mesylate

カタログ番号: B1662505
CAS番号: 202464-88-8
分子量: 267.35 g/mol
InChIキー: JDBJJCWRXSVHOQ-YDALLXLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: : ラサギリンメシレートの調製には、ラサギリンの合成とその後のメシレート塩への変換が含まれます。ラサギリンの合成は通常、プロパルギルアミンと1-インダノンを反応させて中間体を形成し、次にラサギリンに変換することによって行われます。 メシレート塩は、ラサギリンとメタンスルホン酸を制御された条件下で反応させることによって形成されます .

工業生産方法: : ラサギリンメシレートの工業生産には、粒子径と純度を制御するための、大規模な結晶化技術が含まれます。 このプロセスにより、最終製品が製薬用途に必要な仕様を満たすことが保証されます .

化学反応の分析

反応の種類: : ラサギリンメシレートは、求核置換反応や脱離反応など、さまざまな化学反応を起こします。 メシレート基は良い脱離基であり、これらのタイプの反応に適しています .

一般的な試薬と条件: : ラサギリンメシレートを含む反応で使用される一般的な試薬には、メシレート基を形成するためのメタンスルホニルクロリド、および置換反応のためのアジ化ナトリウムやtert-ブトキシカリウムなどの強力な求核剤があります .

主な生成物: : ラサギリンメシレートを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、求核置換反応は、さまざまな置換インダノン誘導体の形成につながる可能性があります .

科学研究への応用

化学: : 化学では、ラサギリンメシレートは、有機合成や医薬品化学に用途を持つ、さまざまなインダノン誘導体の合成の前駆体として使用されます .

生物学: : 生物学研究では、ラサギリンメシレートは、モノアミンオキシダーゼBの阻害とその神経伝達経路への影響を研究するために使用されます .

医学: : ラサギリンメシレートは、モノアミンオキシダーゼBを阻害して脳内のドーパミンレベルを高めることで、パーキンソン病の治療に主に使用されます .

産業: : 製薬業界では、ラサギリンメシレートは、神経変性疾患の治療薬の製剤に使用されます .

科学的研究の応用

Pharmacological Profile

(S)-Rasagiline mesylate (commonly referred to as rasagiline) functions primarily by inhibiting the metabolism of dopamine, thus enhancing dopaminergic activity in the brain. Its unique profile allows it to avoid the amphetamine-like side effects associated with other MAO inhibitors, making it a safer option for patients. The drug is metabolized to L-aminoindane, which also contributes to its therapeutic effects without the neurotoxic consequences seen with other treatments .

Key Pharmacological Properties

  • Selective MAO-B Inhibition : Rasagiline selectively inhibits MAO-B, leading to increased levels of dopamine in the synaptic cleft.
  • Neuroprotective Effects : Studies suggest that rasagiline may exert neuroprotective effects beyond MAO-B inhibition, potentially modifying disease progression .
  • Dosing and Administration : The recommended dosage is typically 1 mg per day, which has been shown to significantly improve motor symptoms in PD patients .

Monotherapy in Early Parkinson's Disease

Rasagiline has been evaluated as a monotherapy for early-stage PD. A multicenter trial demonstrated that patients receiving rasagiline showed significant improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo . The study involved 404 participants over 26 weeks, indicating its efficacy in managing early symptoms without the need for additional dopaminergic therapy.

Adjunct Therapy with Levodopa

In patients experiencing motor fluctuations while on levodopa therapy, rasagiline serves as an effective adjunct treatment. Clinical trials have shown that adding rasagiline can reduce "off" time and improve overall motor function. One study reported a 23% reduction in UPDRS scores among fluctuating patients treated with rasagiline compared to an 8.5% reduction in the placebo group .

Innovative Delivery Methods

Recent research has focused on improving the bioavailability of rasagiline through alternative delivery methods. Traditional oral administration faces challenges due to first-pass metabolism, limiting its effectiveness. Intranasal delivery systems have been developed using transferosomal gels to bypass hepatic metabolism and enhance direct delivery to the brain . This method aims to increase bioavailability and therapeutic efficacy significantly.

Case Study: Intranasal Delivery

A study investigated the formulation of rasagiline-loaded transferosomes for intranasal delivery. Results indicated that this method could provide a more effective route for delivering rasagiline directly to brain tissues, potentially improving patient outcomes by maximizing drug absorption while minimizing systemic side effects .

Safety Profile

Overall, rasagiline has demonstrated a favorable safety profile across various studies. Adverse events reported are generally mild and comparable to those experienced by placebo groups. Long-term studies have not indicated significant safety concerns, reinforcing its role as a reliable treatment option for PD patients .

作用機序

機構: : ラサギリンメシレートは、モノアミンオキシダーゼB(MAO-B)を選択的かつ不可逆的に阻害することによって効果を発揮します。 この阻害は、ドーパミン分解を防ぎ、脳内のドーパミンレベルを高め、パーキンソン病の症状を軽減するのに役立ちます .

分子標的と経路: : ラサギリンメシレートの主要な分子標的は、モノアミンオキシダーゼBです。 この酵素の阻害は、気分や運動の調節に関与するものを含む、さまざまな神経伝達経路に影響を与えます .

生物活性

(S)-Rasagiline Mesylate, a selective irreversible inhibitor of monoamine oxidase B (MAO-B), is primarily used in the treatment of Parkinson's disease (PD). This compound enhances dopaminergic neurotransmission by preventing the breakdown of dopamine, thus improving motor function and potentially offering neuroprotective effects. Its unique pharmacological profile distinguishes it from other MAO-B inhibitors, such as selegiline.

(S)-Rasagiline selectively inhibits MAO-B, an enzyme responsible for the catabolism of dopamine in the brain. By inhibiting this enzyme, (S)-Rasagiline increases the availability of dopamine, which is crucial for motor control. The compound also exhibits neuroprotective properties, likely due to its ability to modulate oxidative stress and apoptosis in neuronal cells.

Key Pharmacological Properties

  • Selectivity : (S)-Rasagiline has a higher selectivity for MAO-B over MAO-A, making it effective at lower doses without the amphetamine-like side effects associated with some other MAO inhibitors.
  • Potency : It is reported to be 5-10 times more potent than selegiline in inhibiting MAO-B activity .
  • Metabolism : The primary metabolite, (R)-1-aminoindan, lacks amphetamine-like effects and contributes to the drug's therapeutic profile .

Absorption and Distribution

(S)-Rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36%. Peak plasma concentrations occur within 0.5 to 0.7 hours post-administration. The pharmacokinetics are linear and dose-proportional within the therapeutic range of 0.5 to 2 mg per day .

Elimination

The drug is primarily eliminated through oxidative metabolism by cytochrome P450 isoenzyme 1A2, followed by renal excretion. The half-life of (S)-Rasagiline is about 1.34 hours, while its effects persist longer due to irreversible MAO-B inhibition .

Case Studies and Clinical Trials

  • Efficacy in Early Parkinson's Disease : In a randomized controlled trial involving 404 patients with early PD, those treated with (S)-Rasagiline at doses of 1 or 2 mg/day showed a statistically significant reduction in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo. The treatment effect was sustained even after discontinuation .
  • Long-term Effects : Another study demonstrated that patients on (S)-Rasagiline experienced a decrease in motor fluctuations when used as an adjunct therapy to levodopa. This effect remained evident six weeks post-treatment cessation .

Safety Profile

(S)-Rasagiline has a favorable safety profile with minimal adverse effects reported. Common side effects include headache, nausea, and insomnia; however, these were not significantly different from placebo groups in clinical trials . Importantly, there have been no reports of hypertensive crises at recommended doses.

Comparative Table of MAO-B Inhibitors

CompoundSelectivityPotency (IC50 for MAO-B)Common Side Effects
(S)-RasagilineHigh4.43 nMHeadache, nausea
SelegilineModerate~10 nMAmphetamine-like effects
SafinamideModerateNot specifiedDyskinesia

Research Findings

Recent studies indicate that (S)-Rasagiline not only alleviates symptoms but may also slow disease progression in PD patients. Its neuroprotective properties have been highlighted in various animal models where it reduced neuronal death under conditions of oxidative stress .

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of (S)-Rasagiline Mesylate in Parkinson’s disease models?

this compound acts as an irreversible, selective MAO-B inhibitor, reducing dopamine catabolism in the CNS. Beyond MAO-B inhibition, it exhibits neuroprotective effects by upregulating anti-apoptotic proteins like Bcl2 in neuronal cell lines (e.g., SH-SY5Y cells), as demonstrated via immunocytochemistry . Researchers should validate neuroprotection using assays for caspase activity, mitochondrial membrane potential, and oxidative stress markers, with dose-response studies (e.g., 0.1–10 µM) to distinguish MAO-B-dependent and independent effects .

Q. How do enantiomeric differences between (S)- and (R)-Rasagiline Mesylate impact experimental outcomes?

The S-isomer (TVP1022 mesylate) retains neuroprotective activity comparable to the R-isomer (rasagiline) but is ~1,000-fold less potent as an MAO-B inhibitor. This disparity requires careful enantiomer-specific characterization in assays: use chiral HPLC for purity verification and separate in vivo/in vitro models to isolate neuroprotection from MAO-B inhibition . For example, animal studies should compare motor symptom improvement (e.g., rotarod tests) and biomarker changes (e.g., dopamine metabolites) between enantiomers .

Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?

LC-MS/MS is the gold standard for plasma quantification, offering a linear range of 0.010–40 ng/mL and a lower limit of quantification (LLOQ) of 0.010 ng/mL. Key parameters include precursor-to-product ion transitions (m/z 340.1→324.1 for internal standards) and validation of matrix effects (e.g., using healthy volunteer plasma). Researchers must ensure method reproducibility across batches and adherence to FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro neuroprotection and in vivo pharmacokinetic limitations of this compound?

Despite in vitro efficacy, this compound suffers from low oral bioavailability (36%) and rapid clearance (t½ = 1.5–3.5 hrs). Advanced strategies include:

  • Gastroretentive formulations : Optimize mucoadhesive microspheres using xanthan gum (5–35 mg) and crosslinking parameters (e.g., RPM during emulsification). Central Composite Design and ANOVA are critical for analyzing entrapment efficiency (>80%), particle size (50–200 µm), and sustained release profiles (e.g., 80% release over 12 hrs) .
  • Prodrug design : Introduce lipophilic moieties to enhance intestinal absorption while retaining MAO-B selectivity. Validate via Caco-2 cell permeability assays and in situ intestinal perfusion models .

Q. What experimental designs address the confounding effects of first-pass metabolism in preclinical studies?

  • Hepatic microsomal assays : Incubate this compound with human liver microsomes (HLMs) to identify cytochrome P450 isoforms (e.g., CYP1A2) responsible for metabolism. Use chemical inhibitors (e.g., fluvoxamine) to quantify metabolic stability .
  • Portal vein cannulation in rodents : Directly compare plasma concentrations after oral vs. intraportal administration to quantify hepatic extraction ratios .

Q. How can crystallographic data inform the structure-activity relationship (SAR) of this compound?

X-ray crystallography of BRD2-BD1/SJ432 complexes (PDB 2DVQ) reveals binding modes in bromodomains. Researchers should perform molecular docking (e.g., AutoDock Vina) to map interactions (e.g., hydrogen bonds with Asn156) and validate via mutagenesis (e.g., Asn156Ala). Pair these with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. What statistical approaches are optimal for analyzing dose-dependent neurotoxicity in animal models?

  • Longitudinal mixed-effects models : Account for repeated measurements (e.g., tumor volume via V=L×W22V = \frac{L \times W^2}{2}) and covariates like weight loss.
  • Blinded toxicity assessments : Minimize bias by having independent observers score adverse effects (e.g., lethargy, fur changes) using predefined criteria .

Q. Methodological Considerations

  • Data integrity : Follow NIH guidelines for raw data storage (e.g., crystallography datasets in .cif format, LC-MS/MS chromatograms) and use plagiarism-check software for manuscripts .
  • Reproducibility : Provide detailed synthetic protocols (e.g., methane sulfonic acid stoichiometry for salt formation) and characterization data (e.g., 1H^1H-NMR, elemental analysis) in supplementary materials .

特性

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586584
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202464-89-9, 202464-88-8
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RASAGILINE MESYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。